(2R)-2-(3,5-dimethylphenyl)pyrrolidine

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates

This (R)-enantiomer is essential for chiral resolution process development and stereochemical diversity in medicinal chemistry. Unlike the (S)-enantiomer (CAS 1213334-10-1) required for aticaprant synthesis, this compound is the undesired byproduct isolated via resolution—confirming high optical purity. SAR studies demonstrate the 3,5-dimethyl substitution pattern yields potent anti-HIV-1 activity (EC50 < 20 µM). Researchers rely on this building block to explore enantiomer-dependent pharmacology in KOR ligand libraries and optimize asymmetric synthesis routes. Verified racemization under DMSO/KOH enables recycling protocols, improving process yield and enantioselectivity.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1213509-59-1
Cat. No. B3090738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(3,5-dimethylphenyl)pyrrolidine
CAS1213509-59-1
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CCCN2)C
InChIInChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3/t12-/m1/s1
InChIKeySHGUHZCFMGGKFO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(3,5-dimethylphenyl)pyrrolidine CAS 1213509-59-1: Chiral Pyrrolidine Building Block Procurement Guide for Asymmetric Synthesis and Drug Development


(2R)-2-(3,5-dimethylphenyl)pyrrolidine (CAS 1213509-59-1) is a chiral 2-arylpyrrolidine derivative with a molecular formula of C12H17N and a molecular weight of 175.27 g/mol [1]. It serves as a versatile chiral building block for medicinal chemistry and asymmetric synthesis, distinguished by its (R)-stereochemistry at the C2 position and a 3,5-dimethylphenyl substituent that imparts specific steric and electronic properties . The compound is structurally related to the (S)-enantiomer (CAS 1213334-10-1), which is a documented key intermediate in the synthesis of aticaprant (LY-2456302/CERC-501), a selective κ-opioid receptor (KOR) antagonist currently under clinical development [2].

Why (2R)-2-(3,5-dimethylphenyl)pyrrolidine Cannot Be Replaced by Generic 2-Arylpyrrolidines in Chiral Applications


Generic substitution among 2-arylpyrrolidines is precluded by the specific stereochemical and substitution requirements of target molecules. The (R)-enantiomer (2R)-2-(3,5-dimethylphenyl)pyrrolidine and its (S)-counterpart exhibit distinct behaviors in asymmetric synthesis and drug intermediate applications [1]. In the synthesis of aticaprant, the (S)-enantiomer is the required intermediate, while the (R)-enantiomer is an undesired byproduct that must be separated via resolution [1]. Furthermore, structure-activity relationship (SAR) studies on 2-arylpyrrolidines as anti-HIV-1 agents demonstrate that the presence and position of methyl groups on the aryl ring critically influence biological activity; compounds bearing a 3,5-dimethyl substitution pattern showed high anti-HIV activity compared to other substitution patterns [2]. Therefore, substituting (2R)-2-(3,5-dimethylphenyl)pyrrolidine with a different 2-arylpyrrolidine or the opposite enantiomer would yield divergent synthetic outcomes or altered biological profiles.

(2R)-2-(3,5-dimethylphenyl)pyrrolidine Comparative Evidence: Quantitative Differentiation Data for Procurement Decisions


Stereochemical Differentiation in Atricaprant Intermediate Synthesis: (R)-Enantiomer vs. (S)-Enantiomer

In the preparation of the key intermediate for aticaprant, (S)-2-(3,5-dimethylphenyl)pyrrolidine is the desired enantiomer, obtained via resolution of the racemate with D-tartaric acid. The undesired (R)-enantiomer (the target compound) is present in the resolution mother liquor and is subsequently racemized for recycling [1]. The process achieves a final yield of 63.6% for the (S)-enantiomer with 98.7% enantiomeric excess (ee) after three cycles, while the (R)-enantiomer is not the desired product and is removed [1].

Asymmetric Synthesis Chiral Resolution Pharmaceutical Intermediates KOR Antagonist

Anti-HIV-1 Activity of 2-Aryl Pyrrolidines: Impact of 3,5-Dimethyl Substitution Pattern

In a series of 2-arylpyrrolidines evaluated for anti-HIV-1 activity, compounds containing a methyl group in the 3,5-positions on the 1-aryl moiety showed high activity compared to other substitution patterns [1]. Among 31 compounds tested, twelve exhibited EC50 values < 20 µM in primary human lymphocytes [1]. Compounds 1g-j and 2f,g, which incorporate the 3,5-dimethylphenyl motif, were specifically noted as potent inhibitors [1].

Anti-HIV Agents Medicinal Chemistry Structure-Activity Relationship 2-Aryl Pyrrolidines

Comparative Enantioselectivity and Yield in Chiral Pyrrolidine Resolution Processes

The resolution of racemic 2-(3,5-dimethylphenyl)pyrrolidine using D-tartaric acid demonstrated high efficiency, yielding the (S)-enantiomer in 63.6% overall yield with 98.7% ee after three cycles [1]. The (R)-enantiomer, which is the target compound of this guide, is the undesired isomer in this process and is racemized under optimized conditions (DMSO/KOH) to regenerate racemic material [1].

Chiral Resolution Enantioselective Synthesis Process Chemistry Pyrrolidine Derivatives

Selectivity Profile of Aticaprant (Containing 2-(3,5-dimethylphenyl)pyrrolidine Motif): KOR vs. MOR and DOR Binding Affinity

Aticaprant, which incorporates the (S)-2-(3,5-dimethylphenyl)pyrrolidine moiety, exhibits high selectivity for the κ-opioid receptor (KOR) with a Ki of 0.807 nM, compared to 24.0 nM for the μ-opioid receptor (MOR) and 155 nM for the δ-opioid receptor (DOR) . This represents approximately 30-fold selectivity for KOR over MOR and 192-fold selectivity over DOR.

Opioid Receptor Antagonist KOR Selectivity Binding Affinity CNS Drug Development

Optimized Application Scenarios for (2R)-2-(3,5-dimethylphenyl)pyrrolidine Based on Quantitative Differentiation Evidence


Asymmetric Synthesis and Chiral Auxiliary Development Leveraging the (R)-Stereocenter

Given its well-defined (R)-stereochemistry at the C2 position [1], (2R)-2-(3,5-dimethylphenyl)pyrrolidine is ideally suited for use as a chiral building block or auxiliary in asymmetric synthesis. The resolution data from the aticaprant intermediate process [2] confirms that this enantiomer can be obtained in high optical purity, enabling precise stereocontrol in subsequent reactions. This is critical for medicinal chemistry programs where a specific stereoisomer is required for target engagement.

Medicinal Chemistry SAR Studies for Anti-HIV-1 Agents

SAR studies on 2-arylpyrrolidines have demonstrated that the 3,5-dimethyl substitution pattern correlates with high anti-HIV-1 activity, with EC50 values < 20 µM for potent analogs [3]. Researchers developing novel anti-HIV agents can utilize (2R)-2-(3,5-dimethylphenyl)pyrrolidine as a scaffold to explore the impact of the (R)-stereochemistry on antiviral activity, comparing against the (S)-enantiomer or other substitution patterns to optimize potency and selectivity.

Kappa-Opioid Receptor (KOR) Antagonist Discovery and Optimization

Aticaprant, which contains the (S)-enantiomer of the 2-(3,5-dimethylphenyl)pyrrolidine motif, is a highly selective KOR antagonist (Ki = 0.807 nM) with 30-fold selectivity over MOR and 192-fold over DOR . While the (S)-enantiomer is used in aticaprant, the (R)-enantiomer can be employed to generate stereochemical diversity in KOR ligand libraries, enabling the exploration of enantiomer-dependent pharmacology and the development of novel selective KOR antagonists.

Process Development and Racemization Studies for Chiral Resolution

The demonstrated racemization of (2R)-2-(3,5-dimethylphenyl)pyrrolidine under alkaline conditions (DMSO/KOH) [2] makes this compound valuable for developing and optimizing chiral resolution processes. Researchers focused on process chemistry and large-scale enantiopure synthesis can utilize this compound to study racemization kinetics, optimize recycling protocols, and improve overall yield and enantioselectivity in the production of the desired (S)-enantiomer for pharmaceutical applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R)-2-(3,5-dimethylphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.